Cas no 868148-04-3 (2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid)

2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
- SR-01000014257-1
- 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
- F1691-2024
- (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- AKOS002201841
- SR-01000014257
- 868148-04-3
- 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid
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- Inchi: 1S/C12H10N2O6S3/c15-11-10(7-8-1-3-9(4-2-8)14(16)17)22-12(21)13(11)5-6-23(18,19)20/h1-4,7H,5-6H2,(H,18,19,20)/b10-7-
- InChI Key: BOBSPPRTKBRNPJ-YFHOEESVSA-N
- SMILES: S(C([H])([H])C([H])([H])N1C(=S)S/C(=C(/[H])\C2C([H])=C([H])C(=C([H])C=2[H])[N+](=O)[O-])/C1=O)(=O)(=O)O[H]
Computed Properties
- Exact Mass: 373.97009956g/mol
- Monoisotopic Mass: 373.97009956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 186Ų
2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1691-2024-1mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-2μmol |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-5μmol |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-40mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-10μmol |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-75mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-25mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-20μmol |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-4mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1691-2024-50mg |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid |
868148-04-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid
Compound CAS No. 868148-04-3: A Comprehensive Overview
The compound with CAS No. 868148-04-3, known as 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising functional characteristics. In this article, we delve into the structure, synthesis, applications, and latest research findings related to this compound.
Structure and Physical Properties: The molecular structure of 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid is characterized by a thiazolidine ring system with substituents that include a nitrophenyl group, a sulfonic acid moiety, and a methylidene group. The thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to the compound's stability and reactivity. The presence of the nitrophenyl group introduces electron-withdrawing effects, enhancing the compound's aromatic stability and potential for redox reactions. Recent studies have shown that this compound exhibits a melting point of approximately 280°C and is soluble in polar solvents such as water and methanol.
Synthesis and Characterization: The synthesis of 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylethane-1-sulfonic acid involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have employed various strategies to optimize the yield and purity of the compound, including the use of microwave-assisted synthesis and high-performance liquid chromatography (HPLC) for purification. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry have been utilized to confirm the molecular structure and stereochemistry of the compound.
Applications in Drug Discovery: One of the most promising applications of 2-(5Z)-5-(4-nitrophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin is in the field of drug discovery. The compound has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Recent studies have demonstrated that this compound exhibits selective inhibition towards COX-2 over COX
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